Cynarine
Overview
Description
Cynarin is a caffeoylquinic acid compound primarily extracted from the leaves of the artichoke plant (Cynara scolymus L.) . It is known for its various biological activities, including antioxidant, antibacterial, choleretic, and hepatoprotective functions . Cynarin has been studied for its potential health benefits, particularly in liver protection and cholesterol reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cynarin can be synthesized through various methods, including solvent extraction, membrane integration technology, and ion exchange resin techniques . One common method involves grinding artichoke leaves, followed by aqueous solution reflux extraction, clarification with a precipitator, adsorption using alkalescent anion resin, and elution with acetic acid solution . The eluent is then concentrated and crystallized to obtain cynarin .
Industrial Production Methods: Industrial production of cynarin often employs membrane integration technology, which includes steps such as extraction from artichoke stem leaves, centrifugation, ceramic membrane filtration, ultrafiltration, nanofiltration concentration, and freeze drying . This method ensures high cynarin content and excellent water solubility, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Cynarin undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to exhibit antioxidant properties, which involve scavenging free radicals and reducing oxidative stress .
Common Reagents and Conditions: Common reagents used in cynarin reactions include ferric chloride, which causes cynarin to change color to green, indicating its weak acid reaction . Other reagents include commercial enzymes for enzymatic-assisted extraction and ultrasound-assisted aqueous extraction methods .
Major Products Formed: The major products formed from cynarin reactions include chlorogenic acid and other phenolic compounds . These products are often characterized by their antioxidant and anti-inflammatory properties .
Scientific Research Applications
Cynarin has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is studied for its potential as a squalene synthase inhibitor, which may help in treating hyperlipidemia . In biology, cynarin is known for its antioxidant and anti-inflammatory effects, making it a valuable compound for studying cellular protection mechanisms .
In medicine, cynarin has been investigated for its hepatoprotective effects, particularly in protecting liver cells and promoting liver regeneration . It is also studied for its potential to lower cholesterol levels and improve cardiovascular health . In the food industry, cynarin is used as a functional ingredient to enhance the nutritional value of products and extend their shelf life due to its antimicrobial activity .
Mechanism of Action
Cynarin exerts its effects through various molecular targets and pathways . It is known to activate the Keap1/Nrf2-mediated lipid peroxidation defense via the AMPK/SIRT3 signaling pathway, which helps alleviate acetaminophen-induced acute liver injury . Cynarin also inhibits the activation of hepatic stellate cells by targeting peroxisome proliferator-activated receptor gamma (PPARγ), thereby reducing liver fibrosis .
Comparison with Similar Compounds
Cynarin is often compared with other phenolic compounds such as chlorogenic acid, cyanidin, luteolin, and cynaroside . While all these compounds exhibit antioxidant and anti-inflammatory properties, cynarin is unique in its potent hepatoprotective and cholesterol-lowering effects . Similar compounds include:
- Chlorogenic acid
- Cyanidin
- Luteolin
- Cynaroside
Cynarin’s ability to inhibit squalene synthase and its strong binding activity with therapeutic targets make it a promising candidate for treating hyperlipidemia and other metabolic disorders .
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynarine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynarine [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5-Dicaffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.